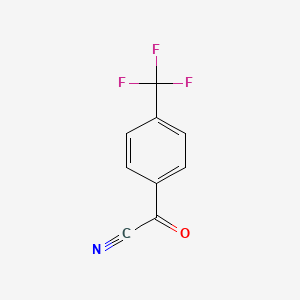![molecular formula C13H16ClNO B1461986 2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide CAS No. 1031131-00-6](/img/structure/B1461986.png)
2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide
Vue d'ensemble
Description
2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide is a chemical compound with the molecular formula C13H16ClNO. It has a molecular weight of 237.73 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16ClNO/c1-10-2-4-11(5-3-10)9-15(12-6-7-12)13(16)8-14/h2-5,12H,6-9H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 237.73 .Applications De Recherche Scientifique
Molecular Structure and Conformation
Research on related chloroacetamide compounds, such as 2-chloro-N-(3-methylphenyl)acetamide and 2-chloro-N-(2,4-dimethylphenyl)acetamide, focuses on their molecular conformation, highlighting the syn orientation of N—H bonds to adjacent methyl groups and the intermolecular hydrogen bonding that influences crystal packing and stability. These structural insights contribute to the understanding of molecular interactions and can inform the design of new materials or compounds with desired physical properties (Gowda et al., 2007) (Gowda et al., 2007).
Environmental and Health Impact
Studies on chloroacetamide herbicides, including acetochlor and butachlor, delve into their metabolism by liver microsomes in rats and humans, revealing the complex metabolic pathways that lead to their biotransformation. This research has implications for understanding the environmental fate of such compounds and their potential health impacts, as well as informing the development of safer and more sustainable agricultural chemicals (Coleman et al., 2000).
Supramolecular Chemistry
Further studies on halogenated N,2-diarylacetamides explore their molecular conformations and supramolecular assembly, providing valuable insights into the design principles for constructing molecular architectures with specific functions. Such research is foundational for the development of new materials with applications in nanotechnology, drug delivery systems, and molecular electronics (Nayak et al., 2014).
Therapeutic Potential
The therapeutic efficacy of novel anilidoquinoline derivatives against Japanese encephalitis showcases the potential of chloroacetamide-based compounds in pharmaceutical development. These findings emphasize the importance of chemical synthesis in creating new drug candidates for combating viral diseases (Ghosh et al., 2008).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-chloro-N-[cyclopropyl-(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9-2-4-10(5-3-9)13(11-6-7-11)15-12(16)8-14/h2-5,11,13H,6-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKJMGDPNLXOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CC2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



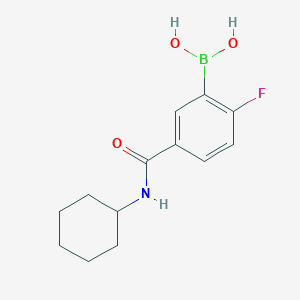
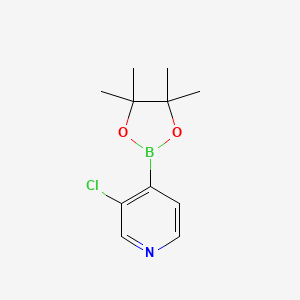
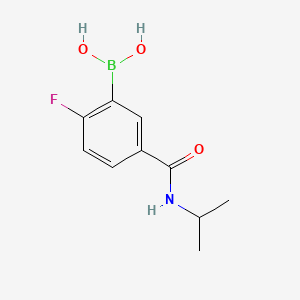

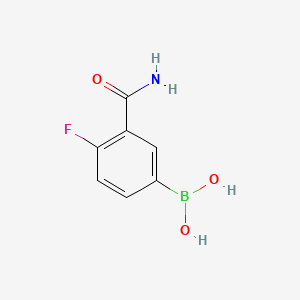
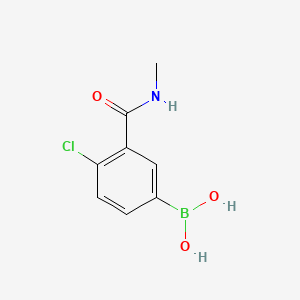
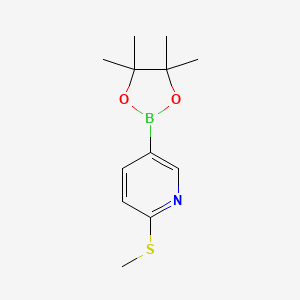
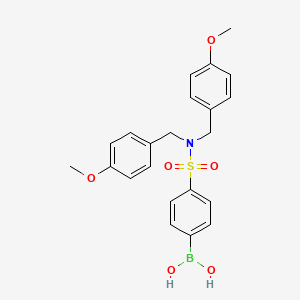
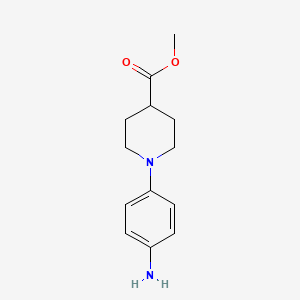
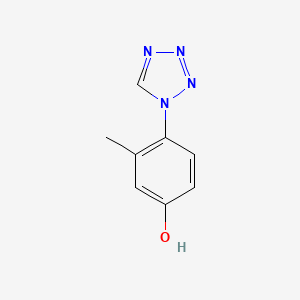
![5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1461921.png)
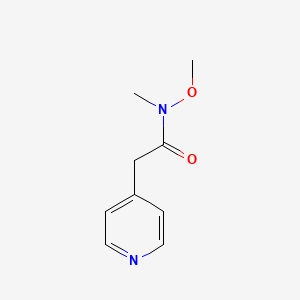
![7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1461923.png)
